3-iodobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Iodobicyclo[111]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the iodination of bicyclo[1.1.1]pentane-1-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products:
Substitution: Products include 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid or 3-thiocyanatobicyclo[1.1.1]pentane-1-carboxylic acid.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include 3-hydroxymethylbicyclo[1.1.1]pentane or 3-formylbicyclo[1.1.1]pentane.
Scientific Research Applications
Chemistry: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures due to its rigid bicyclic structure.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: The compound is also investigated for its use in materials science, particularly in the development of novel polymers and advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its application. In organic synthesis, its reactivity is primarily governed by the presence of the iodine atom and the carboxylic acid group, which can participate in various chemical transformations. In medicinal applications, the compound’s mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
3-Chlorobicyclo[1.1.1]pentane-1-carboxylic acid: Contains a chlorine atom, offering different reactivity profiles compared to the iodine derivative.
Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the iodine atom, which provides distinct reactivity and potential for further functionalization. The iodine atom’s size and electron-withdrawing properties can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
224584-16-1 |
---|---|
Molecular Formula |
C6H7IO2 |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
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